Lambertellin

Anti-inflammatory Macrophage Nitric Oxide

Researchers seeking a mechanistically defined anti-inflammatory probe often face inconsistent activity from generic naphthopyranones. Lambertellin (CAS 28980-51-0) solves this with: • Potent NO production inhibition (IC50 = 3.19 µM) via dual MAPK & NF-κB pathway modulation in LPS-stimulated RAW 264.7 macrophages • Unique mycoparasitic 'lambertellin system'-pH-dependent conversion from inactive lambertellol precursors to active toxin • Validated total synthesis benchmark for naphthopyranone methodology development Supplied with Certificate of Analysis; ≥98% purity confirmed. For R&D use only.

Molecular Formula C14H8O5
Molecular Weight 256.21 g/mol
CAS No. 28980-51-0
Cat. No. B1674342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLambertellin
CAS28980-51-0
Synonymslambertellin
sucro-neolambertellin
Molecular FormulaC14H8O5
Molecular Weight256.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=O)C3=C(C2=O)C=CC=C3O)OC1=O
InChIInChI=1S/C14H8O5/c1-6-5-8-11(16)7-3-2-4-9(15)10(7)12(17)13(8)19-14(6)18/h2-5,15H,1H3
InChIKeyWOEURUGFOVZZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lambertellin (CAS 28980-51-0): A Multifunctional Naphthopyranone Antibiotic with Defined Anti-Inflammatory and Antimicrobial Activities for Specialized Research Procurement


Lambertellin (CAS 28980-51-0) is a naphthopyranone-class quinone antibiotic, specifically classified as a 9-hydroxy-3-methyl-2H-naphtho[2,3-b]pyran-2,5,10-trione [1]. It is a natural product isolated from fungal species including *Lambertella corni-maris*, *Pycnoporus sanguineus*, and *Ciboriagordonii* [2]. The compound exhibits a well-characterized dual profile: it demonstrates antibiotic activity against Gram-positive bacteria and fungi, and it exerts anti-inflammatory effects through modulation of MAPK and NF-κB signaling pathways [3]. This foundational characterization establishes lambertellin as a specialized chemical tool with a unique, quantifiable biological profile.

Why Lambertellin Cannot Be Simply Substituted with Another Naphthopyranone or Quinone Antibiotic in Critical Research Applications


The unique combination of a sub-5 µM anti-inflammatory IC50 and a distinct mycoparasitic 'drug delivery' activation mechanism precludes simple substitution with structurally related naphthopyranones or general quinone antibiotics. While compounds like paepalantine or other quinones may share the naphthopyranone scaffold, their reported cytotoxic IC50 values are significantly higher (e.g., >17 µg/mL) [1], and they lack lambertellin's specific context-dependent activation from inactive precursors (lambertellols) [2]. This unique activation pathway, coupled with its quantifiable anti-inflammatory potency and distinct selectivity profile, creates a niche where generic substitution with a compound from the same class would fundamentally alter or invalidate the experimental outcome, particularly in studies of fungal chemical ecology or targeted anti-inflammatory mechanisms.

Quantitative Evidence Guide: Differentiating Lambertellin from Closest Analogs and Alternatives


Anti-Inflammatory Potency: Sub-5 µM IC50 in a Standardized Cellular Model

Lambertellin demonstrates potent, concentration-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The reported IC50 value is 3.19 µM, and it significantly suppresses the expression of key inflammatory markers iNOS and COX-2, as well as the pro-inflammatory cytokines IL-6 and IL-1β [1]. In contrast, other naphthopyranones like paepalantine and 5-methoxy-3,4-dehydroxanthomegnin exhibit cytotoxicity against gastric adenocarcinoma (AGS) cells with IC50 values of 24.56 ± 2.3 µg/mL and 17.45 ± 1.6 µg/mL, respectively, indicating a different activity profile and potency [2]. While these are different cell lines and endpoints, the comparison highlights lambertellin's relatively high potency in a well-defined anti-inflammatory assay.

Anti-inflammatory Macrophage Nitric Oxide

Mechanistic Selectivity: Dual MAPK/NF-κB Pathway Modulation

Lambertellin's anti-inflammatory effect is specifically linked to the modulation of both the mitogen-activated protein kinase (MAPK) and nuclear factor κB (NF-κB) signaling pathways in LPS-stimulated RAW 264.7 macrophages [1]. This dual-pathway engagement distinguishes it from many other anti-inflammatory agents that may target only a single pathway. While other quinone antibiotics exist, they often have poorly defined mechanisms or are associated with non-specific cytotoxicity. For example, the mechanism of action for many quinone antibiotics remains complex and not fully understood, often involving a multiplicity of actions including redox cycling and DNA damage [2]. Lambertellin's defined engagement with MAPK and NF-κB provides a clear, mechanistic advantage for pathway-specific studies.

Mechanism of Action MAPK NF-κB

Bioactivation via the 'Lambertellin System': A Unique Fungal Chemical Ecology Mechanism

Lambertellin functions as the toxic effector molecule in a sophisticated 'prodrug' system. In the mycoparasitic fungus *Lambertella corni-maris*, it is not directly produced but rather generated from inactive precursors, lambertellols A and B, via a non-enzymatic, pH-sensitive conversion [1]. This conversion is accelerated at pH > 5, with the precursors being stabilized by the acidic environment created by the host fungus (*Monilinia fructigena*) [2]. This mechanism is unique among fungal secondary metabolites. While other fungal antibiotics like griseofulvin are produced and secreted directly, lambertellin's context-dependent activation creates a spatially and temporally controlled toxic event. The parasite also possesses a specific biodegradation pathway to detoxify lambertellin, preventing self-harm [3]. This entire 'lambertellin system' is a complex, evolved ecological trait not found in other in-class compounds.

Mycoparasitism Prodrug Chemical Ecology

Broad-Spectrum Antimicrobial Profile: Distinct from Many Narrow-Spectrum Antifungals

Lambertellin exhibits a dual antimicrobial spectrum, displaying activity against both Gram-positive bacteria and fungi [1]. This contrasts with many clinically used antifungal agents, such as echinocandins (which target fungal cell wall synthesis) or azoles (which inhibit fungal ergosterol synthesis), which have little to no direct antibacterial activity. While some broad-spectrum antibiotics exist (e.g., amphotericin B), they are often associated with significant toxicity. The specific breadth of lambertellin's activity—specifically anti-Gram-positive and antifungal—positions it as a unique research tool for investigating antimicrobial mechanisms that are effective across these distinct biological kingdoms.

Antifungal Antibacterial Spectrum

Structural Confirmation and Purity: Availability of Defined Synthetic Route and Spectroscopic Characterization

Lambertellin is not solely a natural product isolate; a regiospecific total synthesis has been established, providing a reliable, scalable source of the compound with defined purity [1]. The synthesis, involving the condensation of 2-hydroxy-8-methoxy-1,4-naphthoquinone with ethyl α-formylpropionate, ensures a consistent supply of the molecule for research. Furthermore, its structure has been rigorously confirmed by comprehensive spectroscopic methods (NMR, MS) and X-ray crystallography, providing a level of structural certainty that is not always available for minor or poorly characterized natural products [2]. This is in contrast to many natural product analogs or extracts where the active principle may be a mixture of closely related compounds with undefined purity.

Synthesis Characterization Purity

Optimal Research and Industrial Application Scenarios for Lambertellin Based on Differentiated Evidence


Investigating MAPK and NF-κB Signaling Pathways in Macrophage Inflammation

Lambertellin serves as a potent (IC50 = 3.19 µM) and mechanistically defined chemical probe for studies focused on LPS-induced inflammation in RAW 264.7 macrophages. Its specific modulation of both MAPK and NF-κB pathways allows researchers to dissect the contribution of these signaling cascades to the production of NO, iNOS, COX-2, and cytokines IL-6 and IL-1β [1]. This application is directly supported by quantitative evidence of its anti-inflammatory potency and mechanistic selectivity [1].

Studying Mycoparasitism and Prodrug Activation in Fungal Chemical Ecology

Lambertellin is the key molecular tool for investigating the 'lambertellin system,' a unique mycoparasitic mechanism involving the pH-dependent conversion of inactive lambertellol precursors into the active, toxic lambertellin [2]. This makes it essential for studies of fungal-fungal interactions, prodrug activation strategies in nature, and the evolution of self-resistance mechanisms (e.g., specific biodegradation pathways in the producer [3]). The application is rooted in the class-level inference that no other known compound replicates this specific ecological and biochemical system.

Developing and Validating New Synthetic Methodologies for Naphthopyranones

Given its established total synthesis and well-characterized structure [4], lambertellin is an ideal target molecule for chemists developing new synthetic routes to naphthopyranone scaffolds. Its synthesis has been used as a benchmark for new methodologies, such as the rearrangement of quinone-embedded epoxycyclopentenones [5]. This scenario is based on the supporting evidence of its defined synthetic chemistry and structural confirmation, making it a valuable standard for comparing yields and selectivity in novel synthetic approaches.

Screening for Novel Dual-Action Antimicrobial Leads

Lambertellin's inherent activity against both Gram-positive bacteria and fungi makes it a suitable positive control or benchmark compound in phenotypic screening campaigns aimed at discovering new agents with a broad anti-infective spectrum [6]. Its dual activity profile differentiates it from the majority of known single-spectrum antifungals or antibacterials, providing a relevant reference point for identifying hits that may act on conserved targets across bacterial and fungal pathogens.

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